molecular formula C20H22N6Na2O6 B12706681 Disodium N,N'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bisazo)bis(N-methylaminoacetate) CAS No. 85098-84-6

Disodium N,N'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bisazo)bis(N-methylaminoacetate)

Cat. No.: B12706681
CAS No.: 85098-84-6
M. Wt: 488.4 g/mol
InChI Key: FQNACXCPPBAOPP-UHFFFAOYSA-L
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Description

Disodium N,N'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bisazo)bis(N-methylaminoacetate) is a bisazo compound featuring a dimethoxy biphenyl core, two azo (-N=N-) linkages, and disodium N-methylaminoacetate substituents. The dimethoxy groups enhance electron-donating properties, stabilizing the azo bonds, while the disodium salt improves water solubility. This compound is hypothesized to exhibit applications in dye chemistry, biochemical assays, or metal chelation due to its structural features .

Properties

CAS No.

85098-84-6

Molecular Formula

C20H22N6Na2O6

Molecular Weight

488.4 g/mol

IUPAC Name

disodium;2-[[[4-[4-[[carboxylatomethyl(methyl)amino]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-methylamino]acetate

InChI

InChI=1S/C20H24N6O6.2Na/c1-25(11-19(27)28)23-21-15-7-5-13(9-17(15)31-3)14-6-8-16(18(10-14)32-4)22-24-26(2)12-20(29)30;;/h5-10H,11-12H2,1-4H3,(H,27,28)(H,29,30);;/q;2*+1/p-2

InChI Key

FQNACXCPPBAOPP-UHFFFAOYSA-L

Canonical SMILES

CN(CC(=O)[O-])N=NC1=C(C=C(C=C1)C2=CC(=C(C=C2)N=NN(C)CC(=O)[O-])OC)OC.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) typically involves the following steps:

    Diazotization: The starting aromatic amines are treated with nitrous acid to form diazonium salts.

    Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing electron-donating groups, such as methoxy groups, to form the azo linkage.

    Methylation: The resulting azo compound is further methylated to introduce the N-methylaminoacetate groups.

    Disodium Salt Formation: Finally, the compound is converted to its disodium salt form to enhance its solubility in water.

Industrial Production Methods

In industrial settings, the production of Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) is carried out in large-scale reactors under controlled conditions. The process involves precise temperature and pH control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo groups can yield aromatic amines.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, sulfonating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) has various applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the production of dyes for textiles, food coloring, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The mechanism involves the formation of hydrogen bonds and van der Waals interactions with target molecules, leading to changes in their structure and function. In biological systems, the compound can bind to proteins and nucleic acids, affecting their activity.

Comparison with Similar Compounds

Data Comparison Table

Property Target Compound Tetrasodium Dye () Butanamide Derivative () Congo Red ()
Molecular Weight ~706.5 (estimated) 992.81 380.44 (without Na) 696.66
Functional Groups Bisazo, dimethoxy biphenyl, acetate Bisazo, dimethoxy biphenyl, sulfonate Bisazo, dimethoxy biphenyl, amide Bisazo, biphenyl, sulfonate
Solubility Moderate (disodium) High (tetrasodium) Low High (disodium)
Applications Chelation, dyes Textile dye Dyes, intermediates Biological staining

Research Findings

  • Electronic Effects : The dimethoxy biphenyl core in the target compound stabilizes the azo linkage via electron donation, similar to tetrasodium dyes .
  • Chelation Potential: The N-methylaminoacetate groups may enable metal ion coordination, a feature absent in sulfonate-based analogues .
  • Synthetic Challenges: Introducing methylaminoacetate substituents requires precise coupling steps, contrasting with simpler sulfonation in dye synthesis .

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